

# Vicadrostat in Chronic Kidney Disease: A New Frontier in Aldosterone Blockade

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Vicadrostat |           |
| Cat. No.:            | B15135141   | Get Quote |

A comparison guide for researchers and drug development professionals on the additive effects of **Vicadrostat** with standard Chronic Kidney Disease therapy.

#### Introduction

Vicadrostat (BI 690517) is an investigational, non-steroidal, selective aldosterone synthase inhibitor being developed by Boehringer Ingelheim.[1][2][3] It represents a novel therapeutic approach to managing Chronic Kidney Disease (CKD) by targeting the final step in aldosterone synthesis.[3] Elevated aldosterone levels are known to contribute to the progression of CKD through various mechanisms, including inflammation, fibrosis, and podocyte injury. By selectively inhibiting aldosterone synthase, Vicadrostat aims to mitigate these detrimental effects. This guide provides a comprehensive overview of Vicadrostat, its mechanism of action, and a detailed comparison of its performance, as demonstrated in a pivotal Phase II clinical trial, against standard CKD therapies.

## **Mechanism of Action: A Targeted Approach**

Vicadrostat's primary mechanism of action is the selective inhibition of aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone. This targeted inhibition leads to a reduction in aldosterone levels, thereby preventing the activation of the mineralocorticoid receptor (MR) and its downstream pathological effects in the kidneys and cardiovascular system.

Below is a diagram illustrating the signaling pathway affected by **Vicadrostat**.





Click to download full resolution via product page

Vicadrostat's Mechanism of Action in the RAAS Pathway.

# **Standard Chronic Kidney Disease Therapy**

The current standard of care for CKD aims to slow the progression of the disease and manage its complications. Foundational therapies include:

- Angiotensin-Converting Enzyme (ACE) Inhibitors and Angiotensin II Receptor Blockers
  (ARBs): These agents are the cornerstone of CKD management, primarily by reducing blood
  pressure and proteinuria.
- Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors: Drugs like empagliflozin have emerged as a new standard of care, demonstrating significant benefits in reducing the risk of CKD progression and cardiovascular events, even in patients without diabetes.



# Comparative Efficacy: The Phase II Trial (NCT05182840)

A multinational, randomized, double-blind, placebo-controlled Phase II trial (NCT05182840) evaluated the efficacy and safety of **Vicadrostat**, both as a monotherapy and in combination with the SGLT2 inhibitor empagliflozin, in patients with CKD.

## **Experimental Protocol: NCT05182840 Trial**

The study employed a two-stage randomization design to assess the additive effects of **Vicadrostat**.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. trial.medpath.com [trial.medpath.com]
- To cite this document: BenchChem. [Vicadrostat in Chronic Kidney Disease: A New Frontier in Aldosterone Blockade]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135141#assessing-the-additive-effects-of-vicadrostat-with-standard-ckd-therapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com